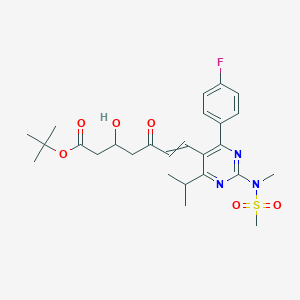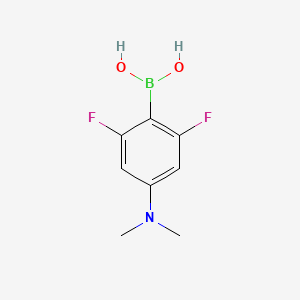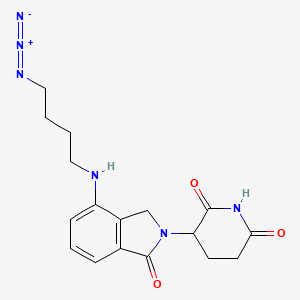
Lenalidomide-C4-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-C4-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a structural analog of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. This compound contains an azide group, which allows it to participate in click chemistry reactions, making it a valuable compound for various scientific applications .
Preparation Methods
The synthesis of Lenalidomide-C4-azide involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the desired compound . Industrial production methods often optimize these steps to achieve higher yields and purity, utilizing techniques such as catalytic hydrogenation and advanced purification methods .
Chemical Reactions Analysis
Lenalidomide-C4-azide undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry:
Common reagents and conditions used in these reactions include copper sulfate, sodium ascorbate, and various solvents such as DMF and methanol. Major products formed from these reactions include triazoles and amines .
Scientific Research Applications
Lenalidomide-C4-azide has a wide range of scientific research applications:
Chemistry: It is used in click chemistry to create complex molecules and polymers.
Biology: It is employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: It is used in the development of new materials and nanotechnology applications.
Mechanism of Action
Lenalidomide-C4-azide exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in immune response, cell cycle regulation, and apoptosis. The azide group allows for further functionalization, enabling the compound to be used in targeted therapies and diagnostic applications .
Comparison with Similar Compounds
Lenalidomide-C4-azide is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant teratogenicity.
Lenalidomide: A structural analog with improved safety and efficacy profiles.
Pomalidomide: Another analog with enhanced potency and reduced side effects.
CC-122, CC-220, and CC-885: Newer immunomodulatory drugs designed for better clinical efficacy.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C17H20N6O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[7-(4-azidobutylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N6O3/c18-22-20-9-2-1-8-19-13-5-3-4-11-12(13)10-23(17(11)26)14-6-7-15(24)21-16(14)25/h3-5,14,19H,1-2,6-10H2,(H,21,24,25) |
InChI Key |
GZVYRYZCXUVWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


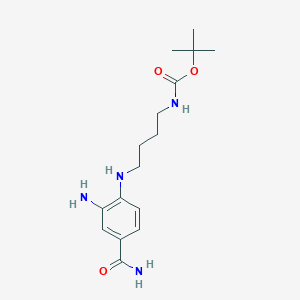
![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)



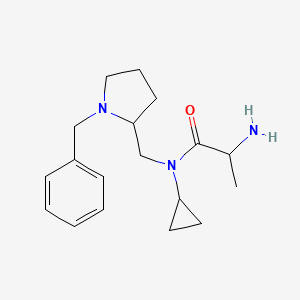
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
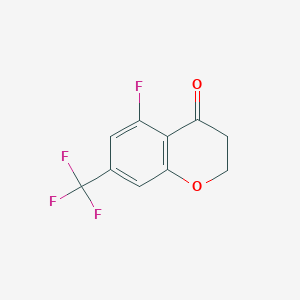
![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)
